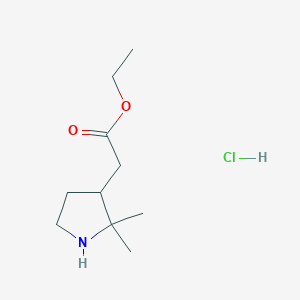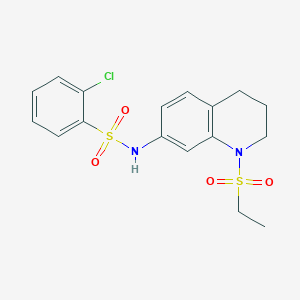
5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives is a multi-step process that often involves the use of sulfonyl chlorides as key intermediates. In the first paper, the hydroxylamine (H/A) metabolites of sulfadiazine and sulfamethoxazole were synthesized using 4-nitrobenzenesulfonyl chloride with specific amines as starting materials. The nitro derivatives were then reduced to H/As using hydrogen in the presence of a poisoned platinum catalyst . The second paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution reactions to introduce various electrophiles . The third paper reports the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridine derivatives using aryl sulfonic chlorides and amines, employing both classical and microwave-assisted methods .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonamide derivatives were characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the functional groups present and the overall molecular framework. The papers do not provide detailed molecular structure analysis, but they confirm the successful synthesis of the target compounds through spectral characterization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives are typically substitution reactions where the sulfonyl group is introduced into the molecule. The papers describe the use of sulfonyl chlorides reacting with various amines to form the sulfonamide bond. Additionally, the reduction of nitro derivatives to hydroxylamines is a key step in the synthesis of the H/A metabolites of sulfonamides . The O-substitution reactions in the second paper involve the use of sodium hydride (NaH) and dimethyl formamide (DMF) to introduce different electrophiles into the sulfonamide molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group contributes to their solubility and reactivity. The papers provided do not offer extensive data on the physical properties of the synthesized compounds. However, the biological activities of these compounds, such as their toxicity to lymphocytes and inhibitory effects on enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggest that their chemical properties are conducive to biological interactions . The antimicrobial and antiproliferative activities of the isoxazolo[5,4-b]pyridine derivatives further underscore the chemical reactivity of these sulfonamide compounds .
科学的研究の応用
Polymorphic Analysis in Pharmaceuticals :
- 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride is studied for its role in polymorphism in pharmaceuticals, particularly in R-tamsulosin, a drug used for Benign Prostatic Hyperplasia (BPH) treatment. The research explores how sulfonamide structures interact and potentially disrupt robust sulfonamide homosynthons in different polymorphic forms of R-tamsulosin. This includes analyses using X-ray diffraction and spectroscopy techniques (Nanubolu, Sridhar, & Ravikumar, 2014).
Electronic Effects in Heterodimetallic Podates :
- Studies have explored the electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates. These investigations reveal insights into the interaction of sulfonamide groups with various elements and their impact on molecular stability and bonding. Such research is crucial in understanding the molecular structure and reactivity of complex compounds (Edder et al., 2000).
Antibacterial Activity :
- Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. Research indicates that certain sulfonamide compounds exhibit significant antibacterial properties, comparable to established antibiotics. This suggests potential applications of sulfonamide derivatives in developing new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Use in Organic Synthesis :
- Research has demonstrated the utility of dimethyl sulfoxide (DMSO), a solvent related to 5,5-Dimethylpyrrolidine-3-sulfonamide;hydrochloride, in organic synthesis. DMSO's properties enable the synthesis of various biologically active compounds, highlighting its importance in pharmaceutical and organic chemistry (Ryzhkova et al., 2021).
Pro-Apoptotic Effects in Cancer Cells :
- Certain sulfonamide derivatives have shown pro-apoptotic effects in cancer cells, specifically by activating p38/ERK phosphorylation. This research could be pivotal in developing new cancer therapies that target apoptotic pathways (Cumaoğlu et al., 2015).
Eco-toxicity and Degradation Studies :
- Studies on the electrochemical degradation of sulfonamides highlight the importance of understanding the environmental impact of pharmaceutical compounds. Research in this area is vital for developing sustainable pharmaceutical disposal and treatment methods (Fabiańska et al., 2014).
Neuroprotective Antioxidant Evaluation :
- Investigations into dimethyl sulfoxide's properties have revealed its potential as a neuroprotective antioxidant. Such research is significant for understanding the therapeutic applications of DMSO and related compounds in neurological conditions (Sanmartín-Suárez et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
5,5-Dimethylpyrrolidine-3-sulfonamide hydrochloride, also known as DMPSA·HCl, is an organic compound classified as a sulfonamide . Sulfonamides are a class of antibiotics that are effective against many gram-positive and gram-negative bacteria . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including DMPSA·HCl, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby halting its production . This inhibition disrupts bacterial growth and proliferation .
Biochemical Pathways
The inhibition of folic acid synthesis affects several downstream biochemical pathways. Folic acid is a precursor to tetrahydrofolate, a coenzyme that plays a vital role in the synthesis of nucleic acids and amino acids . Therefore, the inhibition of folic acid synthesis by DMPSA·HCl indirectly disrupts these critical cellular processes, leading to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of DMPSA·HCl’s action primarily involve the disruption of bacterial growth and proliferation due to the inhibition of folic acid synthesis . This results in the bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
The action, efficacy, and stability of DMPSA·HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of pus or necrotic tissue can inhibit the antibacterial action of sulfonamides
特性
IUPAC Name |
5,5-dimethylpyrrolidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6(2)3-5(4-8-6)11(7,9)10;/h5,8H,3-4H2,1-2H3,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWOKDPNUWABJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S(=O)(=O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

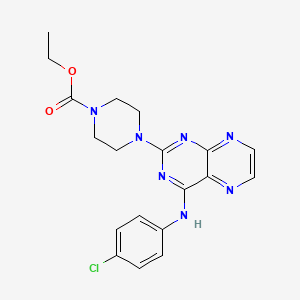
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)
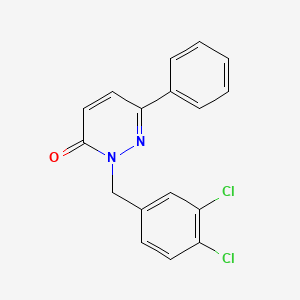
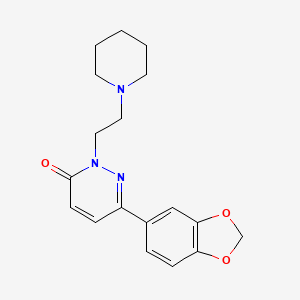
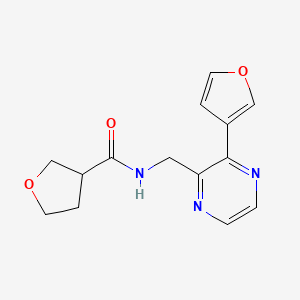
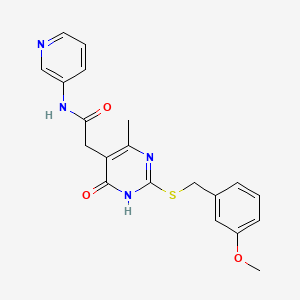
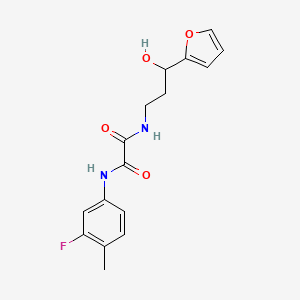
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)
